molecular formula C12H11BrN+ B14166523 1-[(4-Bromophenyl)methyl]pyridin-1-ium CAS No. 89047-29-0

1-[(4-Bromophenyl)methyl]pyridin-1-ium

Cat. No.: B14166523
CAS No.: 89047-29-0
M. Wt: 249.13 g/mol
InChI Key: LADMUUSDJBIFDI-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]pyridin-1-ium is a pyridinium-based ionic compound characterized by a pyridinium core substituted with a 4-bromobenzyl group. This structure imparts distinct electronic and steric properties, making it relevant in organic synthesis, medicinal chemistry, and materials science. The bromine atom at the para position of the benzyl group enhances its reactivity in cross-coupling reactions and influences its intermolecular interactions in supramolecular assemblies .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-Bromophenyl)methyl]pyridin-1-ium can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of pyridine with 4-bromobenzyl bromide in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]pyridin-1-ium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(4-Bromophenyl)methyl]pyridin-1-ium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]pyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .

Comparison with Similar Compounds

The following analysis compares 1-[(4-Bromophenyl)methyl]pyridin-1-ium with structurally and functionally related pyridinium derivatives and benzyl-substituted compounds.

Structural and Functional Analogues in Ionic Liquids

Compound Name Substituents/Modifications Key Applications/Properties Reference
This compound 4-Bromobenzyl group Potential anticorrosive agent; electronic properties suitable for ionic liquids
BPHP (Bis-pyridine derivative) 4-Bromophenyl-2-oxoethyl and hydrazone Anticorrosive ionic liquid (PIL); higher inhibition efficiency in acidic media
TFPHP 4-Trifluoromethylphenyl-2-oxoethyl Enhanced hydrophobicity; superior corrosion inhibition compared to BPHP

Key Findings :

  • The bromine atom in this compound enhances electron-withdrawing effects, improving adsorption on metal surfaces. However, TFPHP’s trifluoromethyl group increases hydrophobicity, leading to better corrosion inhibition in aggressive environments .
  • BPHP’s hydrazone linker introduces additional coordination sites for metal binding, a feature absent in the simpler this compound structure .

Pyridinium Derivatives in Medicinal Chemistry

Compound Name Structural Features Biological Activity Reference
BOP-1 (1-(3-bromobenzyl)pyridinium) 3-Bromobenzyl + quinazolinone moiety Dual AChE/BuChE inhibitor (IC₅₀ = 5.90 μM and 6.76 μM)
YM-1-biotin Aminoethyl + benzo[d]thiazolylidene Hsp70 activator; promotes polyglutamine protein degradation

Key Findings :

  • The position of the bromine atom (para vs. meta) significantly impacts bioactivity. BOP-1’s 3-bromobenzyl group optimizes interactions with cholinesterase active sites, whereas the 4-bromobenzyl group in this compound may lack spatial compatibility for enzyme inhibition .

Key Findings :

  • Pyridinium salts with ketone-containing side chains (e.g., 2-oxoethyl) facilitate ylide formation, enabling cycloaddition reactions. The absence of such groups in this compound limits its utility in similar transformations .

Physicochemical Properties of Benzyl-Substituted Analogues

Compound Name LogP (Octanol/Water) Thermal Stability Reference
1-[(4-Bromophenyl)sulfonyl]cyclopentanecarboxylate High (sulfonyl group) Stable up to 200°C
Methyl 1-(4-bromophenyl)cyclohexanecarboxylate Moderate (ester group) Melting point ~120°C
This compound Estimated low-moderate Likely hygroscopic (ionic nature) N/A

Key Findings :

  • Non-ionic bromophenyl derivatives (e.g., sulfonyl or ester-containing compounds) exhibit higher logP values compared to ionic pyridinium salts, impacting their solubility and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(4-Bromophenyl)methyl]pyridin-1-ium, and how can purity be ensured?

The compound is typically synthesized via quaternization of pyridine with 4-bromobenzyl bromide. Key steps include:

  • Reaction conditions : Use anhydrous solvents (e.g., acetonitrile) under nitrogen to minimize hydrolysis.
  • Purification : Recrystallization from ethanol/diethyl ether mixtures improves purity (>95%). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3) .
  • Purity validation : Confirm via 1^1H NMR (DMSO-d6d_6: δ 9.33–9.36 ppm for pyridinium protons) and elemental analysis (calculated C: 52.32%, H: 3.84%, N: 5.09%) .

Q. How can the structure of this compound be confirmed experimentally?

Combine multiple spectroscopic and analytical techniques:

  • 1^1H/13^{13}C NMR : Assign peaks using DEPT and HSQC for pyridinium ring and benzyl group protons .
  • Mass spectrometry (ESI-MS) : Look for [M–Br]+^+ at m/z 263.15 .
  • X-ray crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve bond lengths and angles (e.g., C–Br bond: ~1.90 Å) .

Q. What solvents and conditions are suitable for crystallization?

  • Solvent selection : Ethanol or methanol at 4°C yields high-quality crystals. Avoid DMSO due to hygroscopicity.
  • Crystallization setup : Use slow evaporation in a sealed chamber. For anisotropic displacement parameters, refine with SHELXL and visualize using ORTEP-3 .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in ionic liquid applications?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study charge distribution. The pyridinium ring shows high positive charge density, favoring anion interactions .
  • Molecular dynamics (MD) : Simulate ionic mobility in [BF4_4]^--based systems using GROMACS. Higher substituent bulkiness reduces diffusion coefficients by ~30% .

Q. How to resolve contradictions in crystallographic data for pyridinium derivatives?

  • Twinned data : Use SHELXD for initial phasing and SHELXL for twin refinement (TWIN/BASF commands). For pseudo-merohedral twinning, apply Hooft statistics .
  • Displacement ellipsoids : Analyze with ORTEP-3; exclude outliers using the SQUEEZE tool in PLATON .

Q. What strategies improve yield in derivatization for antimicrobial studies?

  • Functionalization : Introduce carboximidamide groups via nucleophilic substitution (70% yield in DMF at 80°C) .
  • Bioactivity screening : Use MIC assays against S. aureus (IC50_{50} ~15 µg/mL). Compare with derivatives bearing nitro or trifluoromethyl groups for SAR analysis .

Properties

CAS No.

89047-29-0

Molecular Formula

C12H11BrN+

Molecular Weight

249.13 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]pyridin-1-ium

InChI

InChI=1S/C12H11BrN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h1-9H,10H2/q+1

InChI Key

LADMUUSDJBIFDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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